N-allyl-1,3-benzothiazole-2-carboxamide
Description
However, based on structural analogs in the literature, this compound belongs to the benzothiazole carboxamide class, which is characterized by a benzothiazole core (a bicyclic structure with benzene fused to a thiazole ring) linked to a carboxamide group. The allyl substituent (-CH₂CH=CH₂) at the nitrogen position may enhance reactivity and bioactivity, as seen in related compounds with allyl-functionalized heterocycles .
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28g/mol |
IUPAC Name |
N-prop-2-enyl-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-12-10(14)11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14) |
InChI Key |
MWGOHJSNHVPEKK-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily focuses on camphor-derived imines (e.g., N-allyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine) and thiadiazole amines. While these are distinct from N-allyl-1,3-benzothiazole-2-carboxamide, a comparative analysis based on structural and functional features is outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Camphor imines (e.g., compounds 4 and 5) feature a rigid bicyclic framework derived from camphor, enhancing thermal stability and lipophilicity. These properties are critical for their antileishmanial activity . Thiadiazole amines (e.g., N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine) exhibit a sulfur- and nitrogen-rich heterocycle, favoring hydrogen bonding and metal coordination .
Functional Group Impact :
- The allyl group in all compounds enhances reactivity for further derivatization (e.g., Click chemistry) and may improve membrane permeability in biological systems .
- Carboxamide vs. Imine : Carboxamides are more hydrolytically stable than imines, making them preferable for oral drug formulations. Imines, however, can act as prodrugs or intermediates for bioactive amines .
Thiadiazole amines lack reported bioactivity in the evidence but are structurally analogous to known antimicrobial agents . this compound’s activity remains uncharacterized in the provided evidence, though benzothiazole derivatives are often studied for anticancer and anti-inflammatory effects.
Synthetic Accessibility :
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